molecular formula C11H10O2S B8511500 3-(3-Thienylmethoxy)phenol

3-(3-Thienylmethoxy)phenol

Cat. No.: B8511500
M. Wt: 206.26 g/mol
InChI Key: MZNHXCYUCOVIMI-UHFFFAOYSA-N
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Description

3-(3-Thienylmethoxy)phenol is a phenol derivative featuring a thiophene-containing substituent. Its structure consists of a phenolic ring with a thienylmethoxy group (–O–CH₂–C₃H₂S) attached at the third position. The thiophene ring (a five-membered aromatic heterocycle with sulfur) introduces unique electronic and steric properties, distinguishing it from simpler phenolic derivatives.

Properties

Molecular Formula

C11H10O2S

Molecular Weight

206.26 g/mol

IUPAC Name

3-(thiophen-3-ylmethoxy)phenol

InChI

InChI=1S/C11H10O2S/c12-10-2-1-3-11(6-10)13-7-9-4-5-14-8-9/h1-6,8,12H,7H2

InChI Key

MZNHXCYUCOVIMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CSC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Electronic Effects

Electron-Donating vs. Electron-Withdrawing Groups :

  • 3-Ethoxyphenol (CAS 621-34-1): The ethoxy group (–OCH₂CH₃) is electron-donating via induction and resonance, increasing the phenol’s electron density. This reduces acidity compared to unsubstituted phenol (pKa ~10 vs. phenol’s ~9.95) .
  • 3-Nitrophenol (CAS 554-84-7): The nitro group (–NO₂) is strongly electron-withdrawing, lowering the pKa to ~8.3 due to enhanced stabilization of the phenoxide ion .
  • 3-(3-Thienylmethoxy)phenol: The thienylmethoxy group combines electron-donating (thiophene’s aromaticity) and moderately electron-withdrawing (ether oxygen) effects. Its acidity is expected to lie between ethoxy and nitro derivatives.

Thiophene-Containing Derivatives :

  • Thiophen-2-yl(3-(trifluoromethoxy)phenyl)methanol (CAS 1275371-39-5): The trifluoromethoxy group (–OCF₃) is electron-withdrawing, contrasting with the thienylmethoxy group’s mixed electronic effects. This difference impacts reactivity in cross-coupling or electrophilic substitution reactions .

Structural and Physical Properties

Compound Molecular Formula Molecular Weight Key Substituent Notable Properties
3-(3-Thienylmethoxy)phenol C₁₁H₁₀O₂S 206.26 (calc.) Thienylmethoxy High aromaticity, moderate polarity
3-Ethoxyphenol C₈H₁₀O₂ 138.16 Ethoxy Lower boiling point (~250°C est.)
3-Nitrophenol C₆H₅NO₃ 139.11 Nitro High acidity (pKa ~8.3)
3-Methoxythiophenol C₇H₈OS 140.20 Methoxy, thiol (–SH) Boiling point: 223–226°C
3-Phenoxyphenol C₁₂H₁₀O₂ 186.21 Phenoxy Enhanced π-π interactions

Key Observations :

  • Molecular Weight : Thienylmethoxy derivatives (e.g., ~206 g/mol) are heavier than simpler substituents like ethoxy (~138 g/mol) due to the thiophene ring.
  • Boiling Points: Thiophene-containing compounds (e.g., 3-Methoxythiophenol, bp 223–226°C) exhibit higher boiling points than non-sulfur analogs due to increased polarizability .
  • Solubility : Thienylmethoxy groups may enhance lipophilicity compared to polar substituents like nitro or hydroxy groups.

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